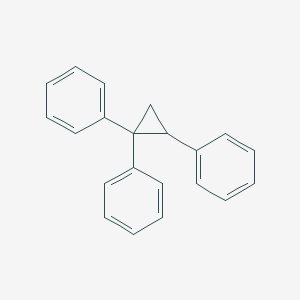

(1,2-Diphenylcyclopropyl)benzene

Description

Structure

3D Structure

Properties

IUPAC Name |

(1,2-diphenylcyclopropyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18/c1-4-10-17(11-5-1)20-16-21(20,18-12-6-2-7-13-18)19-14-8-3-9-15-19/h1-15,20H,16H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KCWGHIJTJDPXFP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C1(C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Stereochemical Investigations of 1,2 Diphenylcyclopropyl Benzene and Its Derivatives

Control of Enantioselectivity and Diastereoselectivity in Synthesis

The synthesis of (1,2-Diphenylcyclopropyl)benzene and its derivatives with precise control over their stereochemistry is a significant challenge and a primary focus of modern organic synthesis. The development of catalytic asymmetric methods has been instrumental in achieving high levels of enantioselectivity and diastereoselectivity.

Enantioselective Synthesis:

The creation of enantioenriched cyclopropanes, including diarylcyclopropanes, is often achieved through stereoselective [2+1] cyclopropanation reactions. nih.gov This involves the reaction of an alkene with a carbene or carbene equivalent, guided by a chiral catalyst. Engineered hemoproteins, for instance, have been shown to catalyze the synthesis of chiral 1,2,3-polysubstituted cyclopropanes. nih.gov These biocatalysts can exhibit high selectivity for one substrate isomer in a mixture, leading to the formation of enantio- and diastereoenriched products. nih.gov

Another powerful strategy is the Michael-initiated ring closure (MIRC) reaction. rsc.org The use of chiral catalysts, such as prolinol derivatives or cinchona alkaloid-based bifunctional catalysts, can facilitate the synthesis of complex chiral cyclopropane (B1198618) compounds in high yields and with excellent enantioselectivity. rsc.org For example, the enantioselective cyclopropanation of chalcones using a cupreine (B190981) organocatalyst has been reported to produce a single diastereomer with up to 96% enantiomeric excess (ee). rsc.org

Diastereoselective Synthesis:

Diastereoselectivity in the synthesis of diarylcyclopropanes can be controlled by employing chiral substrates or reagents. The inherent structural asymmetry in a chiral substrate can direct the stereochemical course of the cyclopropanation reaction. rsc.org Furthermore, the choice of catalyst and reaction conditions plays a crucial role. For instance, a highly diastereoselective cyclopropanation of cyclic enones with sulfur ylides has been developed under catalyst-free conditions, yielding multifunctional spirocyclopropanes with greater than 99:1 diastereomeric ratio (d.r.). mdpi.com

A scalable and highly diastereoselective method for cyclopropanation involves the formal coupling of carbon pronucleophiles and unactivated alkenes, mediated by electrochemically generated dicationic adducts of thianthrene. nih.gov This approach has been shown to produce nitrile-substituted cyclopropanes with high diastereoselectivity, offering a complementary stereochemical outcome compared to traditional metal-catalyzed methods. nih.gov

The following table summarizes selected examples of stereoselective cyclopropanation reactions relevant to the synthesis of diarylcyclopropanes:

| Catalyst/Method | Substrates | Product Type | Stereoselectivity |

| Engineered Hemoproteins | (Z/E)-Trisubstituted Enol Acetates | Chiral 1,2,3-Polysubstituted Cyclopropanes | High enantio- and diastereoselectivity |

| Cupreine Organocatalyst (MIRC) | Chalcones | Trisubstituted Cyclopropanes | Single diastereomer, up to 96% ee |

| Chiral Sulfur Ylide | Cyclic Enones | Spirocyclopropanes | >99:1 d.r. |

| Thianthrene (Electrochemistry) | Unactivated Alkenes & Carbon Pronucleophiles | Substituted Cyclopropanes | High diastereoselectivity |

Analysis of Cis and Trans Isomers in Diarylcyclopropanes

The restricted rotation around the carbon-carbon bonds of the cyclopropane ring gives rise to cis-trans isomerism in substituted cyclopropanes like (1,2-Diphenylcyclopropyl)benzene. libretexts.org In the cis isomer, the two phenyl groups on adjacent carbons are on the same side of the ring, while in the trans isomer, they are on opposite sides. study.com These isomers are distinct compounds with different physical and chemical properties. nist.govnist.gov

Spectroscopic Analysis:

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for distinguishing between cis and trans isomers of diarylcyclopropanes. The chemical shifts and coupling constants of the cyclopropyl (B3062369) protons are sensitive to their stereochemical environment. For instance, in 1,2-dibromocyclopropane, the ¹H NMR spectrum of the cis isomer shows three distinct signals, whereas the trans isomer exhibits only two, due to differences in molecular symmetry. chegg.com Similar principles apply to the analysis of 1,2-diphenylcyclopropane (B6335939) isomers. The coupling constants between vicinal protons on the cyclopropane ring are typically different for cis and trans relationships, with J_cis_ generally being larger than J_trans_.

The following table provides a general overview of the expected ¹H NMR characteristics for the cyclopropyl protons of cis and trans-1,2-diphenylcyclopropane:

| Isomer | Number of Signals for Cyclopropyl Protons | Relative Chemical Shifts |

| cis | Typically more complex, potentially three distinct signals | Protons cis to phenyl groups are shielded/deshielded differently |

| trans | Often simpler, potentially two signals due to higher symmetry | Protons experience a more averaged environment |

Other analytical techniques such as Infrared (IR) spectroscopy and Mass Spectrometry (MS) can also be used to characterize these isomers, though NMR is generally the most definitive method for stereochemical assignment. nist.govnih.gov

Factors Influencing Stereochemical Outcome in Cyclopropanation

The stereochemical outcome of a cyclopropanation reaction is influenced by a delicate interplay of several factors, including steric effects, electronic effects, and the nature of the catalyst and substrates.

Steric Hindrance:

Steric hindrance is a dominant factor in determining the facial selectivity of the carbene addition to the alkene. The incoming carbene will preferentially approach the less sterically hindered face of the alkene. In the context of diarylcyclopropane synthesis from stilbene (B7821643) (1,2-diphenylethylene), the pre-existing stereochemistry of the stilbene (cis or trans) can influence the final stereochemistry of the cyclopropane. The bulky phenyl groups will direct the approach of the carbene to minimize steric interactions.

Electronic Effects:

The electronic properties of the substituents on both the alkene and the carbene can influence the transition state geometry and, consequently, the stereoselectivity of the reaction. Electron-donating or electron-withdrawing groups can alter the electron density of the double bond and the reactivity of the carbene, which in turn can affect the diastereoselectivity of the cyclopropanation.

Catalyst Control:

In catalyzed cyclopropanation reactions, the structure of the catalyst is paramount in controlling the stereochemical outcome. Chiral catalysts create a chiral environment around the reactive species, leading to a diastereomeric transition state that favors the formation of one enantiomer over the other. The size, shape, and electronic properties of the ligands coordinated to the metal center in a catalyst can be fine-tuned to maximize stereoselectivity. For example, rhodium-catalyzed decomposition of aryldiazoacetates in the presence of heterocycles can lead to cyclopropanation with opposite enantioinduction depending on the steric environment around the reaction site. emory.edu

Chiroptical Properties of Substituted 1,1-Diphenylcyclopropanes

Chiral molecules, including enantiomerically enriched substituted diphenylcyclopropanes, exhibit chiroptical properties, meaning they interact differently with left and right circularly polarized light. These properties are powerful tools for determining the absolute configuration and studying the electronic structure of chiral molecules. nih.gov

Circular Dichroism (CD) Spectroscopy:

Circular dichroism (CD) spectroscopy measures the differential absorption of left and right circularly polarized light. A chiral molecule will exhibit a unique CD spectrum with positive or negative bands (Cotton effects) corresponding to its electronic transitions. The sign and intensity of the Cotton effects are characteristic of the molecule's absolute configuration. Theoretical calculations, such as time-dependent density functional theory (TDDFT), can be used to predict the CD spectra of chiral molecules, which can then be compared with experimental data to assign the absolute configuration. nih.gov

Optical Rotation (OR) and Optical Rotatory Dispersion (ORD):

Optical rotation is the rotation of the plane of linearly polarized light as it passes through a solution of a chiral compound. The specific rotation is a characteristic physical property of a chiral molecule. Optical rotatory dispersion (ORD) is the variation of the optical rotation as a function of the wavelength of light. Both OR and ORD are valuable for characterizing chiral compounds and can also be used in conjunction with theoretical calculations to determine absolute configurations. nih.gov

The chiroptical properties of substituted 1,1-diphenylcyclopropanes are expected to be sensitive to the nature and position of the substituents on the phenyl rings, as these will influence the electronic transitions of the chromophores.

Conformational Preferences and Steric Effects in Diarylcyclopropanes

The cyclopropane ring is a rigid, planar, three-membered ring. libretexts.orgdalalinstitute.com This rigidity severely restricts the conformational freedom of the molecule. Unlike larger cycloalkanes, the cyclopropane ring cannot undergo ring-flips. dalalinstitute.com This conformational rigidity has significant implications for the spatial arrangement of the substituents.

Steric Interactions:

In diarylcyclopropanes, the bulky phenyl groups can lead to significant steric strain, particularly in the cis isomer where the phenyl groups are on the same side of the ring. This steric repulsion can influence the relative stability of the cis and trans isomers, with the trans isomer generally being more stable due to reduced steric hindrance.

Conformational Preferences of Phenyl Groups:

While the cyclopropane ring itself is rigid, the phenyl groups attached to it can rotate around the carbon-carbon single bond connecting them to the ring. The preferred conformation of the phenyl groups will be one that minimizes steric interactions with the other substituents and the cyclopropane ring itself. Computational studies can be employed to determine the lowest energy conformations of diarylcyclopropanes and to quantify the energetic barriers to rotation of the phenyl groups. cwu.edu These conformational preferences can, in turn, influence the reactivity and spectroscopic properties of the molecule. The steric and conformational effects in these molecules are crucial for understanding their behavior in various chemical and biological systems. researchgate.net

Reactivity and Reaction Mechanisms of 1,2 Diphenylcyclopropyl Benzene

Ring-Opening Reactions of the Cyclopropane (B1198618) Moiety

The high ring strain of the cyclopropane ring, approximately 28 kcal/mol, is a primary driving force for its chemical transformations. acs.org This strain energy is released in ring-opening reactions, which can be initiated by thermal, photolytic, or chemical means.

Aryl-substituted cyclopropanes can undergo ring-opening upon exposure to heat or light. These reactions often proceed through the formation of radical intermediates. The specific pathway and resulting products are influenced by the substitution pattern on the cyclopropane ring. In photolytic processes, a photosensitizer may be used to facilitate the reaction, leading to the formation of a radical cation from the arylcyclopropane. researchgate.netnih.gov This intermediate is a key species in subsequent bond cleavage and rearrangement steps. researchgate.netnih.gov

The cleavage of a carbon-carbon bond in the cyclopropane ring is a critical step in its ring-opening reactions. In aryl-substituted cyclopropanes, the initial step can be the oxidation of the aryl group to form a radical cation. researchgate.netscispace.com This weakens the adjacent (proximal) C-C bond. Mechanistic studies, including electrochemical methods, have shown that the arylcyclopropane radical cation is a key intermediate. researchgate.netnih.govscispace.com The subsequent cleavage of the Cα-Cβ bond can lead to the formation of a benzylic radical or carbocation, which dictates the final products of the reaction. researchgate.netscispace.com The regioselectivity of this cleavage is a subject of detailed study, with factors such as substituent effects and stereoelectronics playing a crucial role. ucl.ac.uk

Ring-opening of substituted cyclopropanes, particularly vinylcyclopropanes, is a well-established method for generating allylic intermediates. acs.orgnih.govacs.org For instance, the ring-opening of a cyclopropyl (B3062369) cation can lead to the formation of an allyl cation. youtube.com Transition metals are often employed to catalyze the ring-opening of vinylcyclopropanes, forming π-allyl-metal complexes. acs.org These versatile intermediates can then react with a variety of nucleophiles, leading to the formation of new carbon-carbon bonds. acs.org The reactivity of these allylic intermediates is central to their application in organic synthesis, allowing for the construction of more complex molecular architectures.

The 2,2-diphenylcyclopropyl group has been utilized as a specialized tool to study and promote radical heterolysis reactions. nih.govfigshare.com This group can accelerate the fragmentation of radicals by biasing the reaction towards heterolytic cleavage, which involves the formation of a cation and an anion. nih.govfigshare.comnumberanalytics.com In these systems, the rate-limiting step is often the heterolytic cleavage itself. nih.govfigshare.com The 2,2-diphenylcyclopropyl moiety also serves as a useful chromophore for kinetic studies using techniques like laser flash photolysis. nih.govfigshare.com The fragmentation of radical cations can lead to the formation of a neutral radical and a cation, or a new radical cation and a neutral molecule. youtube.com Studies on related systems, such as 2-arylsulfanyl alcohol radical cations, have shown that fragmentation involves the heterolytic cleavage of a C-C bond. nih.gov

Table 1: Reaction Rate Data for Radical Heterolysis

| Radical Species | Solvent | Rate Constant (k) at Ambient Temperature |

| 1-methoxy-1-methyl-2-(diethylphosphatoxy)-2-(2,2-diphenylcyclopropyl)ethyl radical | Multiple | > 2 x 10⁸ s⁻¹ figshare.com |

| 2-acetoxy analogue of the above radical | CH₃CN | 1.1 x 10⁶ s⁻¹ figshare.com |

This table illustrates the accelerating effect of the 2,2-diphenylcyclopropyl group on the rate of radical heterolysis.

The thermal decomposition of halogenated cyclopropanes, including those with aryl substituents, has been a subject of investigation. rsc.org These reactions, typically carried out at elevated temperatures (e.g., 170–250 °C), can proceed through different pathways. rsc.org One common pathway is the elimination of a carbene, such as difluorocarbene in the case of fluorinated cyclopropanes. rsc.org Another pathway involves the rearrangement of the cyclopropane to form an olefin. rsc.org The specific course of the reaction is dependent on the nature and position of the halogen substituents on the cyclopropane ring. rsc.org

Transformations Involving the Phenyl Moieties

While the reactivity of the cyclopropane ring is a dominant feature, the phenyl groups of (1,2-Diphenylcyclopropyl)benzene are also susceptible to chemical transformation. These aromatic rings can undergo electrophilic substitution reactions, such as nitration, halogenation, and Friedel-Crafts reactions, typical of benzene (B151609) and its derivatives. However, the cyclopropyl group, with its partial double-bond character, can influence the regioselectivity of these substitutions by directing incoming electrophiles to the ortho and para positions. Furthermore, the steric bulk of the entire molecule may affect the accessibility of the phenyl rings to reagents. Electrochemical studies on arylcyclopropanes have shown that the phenyl ring is the site of initial oxidation, forming a radical cation that triggers subsequent reactions. researchgate.netnih.govscispace.com

Table 2: Summary of Reaction Types and Intermediates

| Reaction Type | Initiator | Key Intermediate(s) |

| Thermal/Photolytic Ring-Opening | Heat/Light | Radical cations researchgate.netnih.gov |

| Electrochemical Ring-Opening | Anodic Oxidation | Arylcyclopropane radical cation, benzyl (B1604629) carbonium ion researchgate.netnih.govscispace.com |

| Radical Heterolysis | Radical Initiators | Radical cations, ion pairs nih.govfigshare.com |

| Thermolysis of Halogenated Derivatives | Heat | Carbenes, rearranged olefins rsc.org |

Electrophilic Aromatic Substitution Reactions on Phenyl Rings

The phenyl groups of (1,2-Diphenylcyclopropyl)benzene are susceptible to electrophilic aromatic substitution (EAS), a fundamental class of reactions for functionalizing aromatic compounds. nih.govlibretexts.org The cyclopropyl group, due to its ability to donate electron density to the attached phenyl ring through σ-π conjugation, generally acts as an activating group and an ortho-, para-director. This influences the rate and regioselectivity of the substitution.

Friedel-Crafts Alkylation and its Limitations

Friedel-Crafts alkylation allows for the introduction of alkyl groups onto the phenyl rings of (1,2-Diphenylcyclopropyl)benzene using an alkyl halide and a Lewis acid catalyst, such as aluminum chloride (AlCl₃). osti.govnih.govumkc.edu The reaction proceeds through the formation of a carbocation electrophile, which then attacks the electron-rich phenyl ring. osti.govnih.gov

However, this reaction is subject to several limitations that can affect its synthetic utility. dtic.mil One major drawback is the propensity for carbocation rearrangements, where the initially formed carbocation rearranges to a more stable one, leading to a mixture of products. libretexts.org For instance, the alkylation of benzene with 1-chloropropane (B146392) in the presence of AlCl₃ yields a significant amount of isopropylbenzene in addition to the expected n-propylbenzene. Another limitation is polyalkylation, where the product of the initial alkylation is more reactive than the starting material, leading to the introduction of multiple alkyl groups. dtic.mil Furthermore, Friedel-Crafts reactions are generally unsuccessful on strongly deactivated aromatic rings. dtic.mil While the cyclopropyl group is activating, the presence of any deactivating substituents on the phenyl rings could hinder or prevent the reaction.

Friedel-Crafts Acylation

Friedel-Crafts acylation introduces an acyl group into the phenyl rings of (1,2-Diphenylcyclopropyl)benzene using an acyl chloride or anhydride (B1165640) with a Lewis acid catalyst. osti.govnih.govnih.govyoutube.comyoutube.com This reaction is a valuable alternative to Friedel-Crafts alkylation as it overcomes some of its key limitations.

The mechanism involves the formation of a resonance-stabilized acylium ion, which is the active electrophile. nih.govyoutube.com A key advantage of this method is that the acylium ion does not undergo rearrangement. beilstein-journals.org Moreover, the resulting ketone product is less reactive than the starting material due to the electron-withdrawing nature of the carbonyl group, which deactivates the aromatic ring towards further substitution, thus preventing polyacylation. nih.gov The acylated products can be subsequently reduced to the corresponding alkyl groups if desired, providing a two-step route to products that are not accessible via direct Friedel-Crafts alkylation due to rearrangements.

The general mechanism for Friedel-Crafts acylation is as follows:

Formation of the acylium ion by the reaction of the acyl chloride or anhydride with the Lewis acid catalyst.

Electrophilic attack of the acylium ion on the phenyl ring to form a resonance-stabilized carbocation intermediate (the arenium ion).

Deprotonation of the arenium ion to restore aromaticity and yield the ketone product. osti.gov

Table 1: Comparison of Friedel-Crafts Alkylation and Acylation

| Feature | Friedel-Crafts Alkylation | Friedel-Crafts Acylation |

| Electrophile | Carbocation | Acylium ion |

| Rearrangements | Prone to carbocation rearrangements | No rearrangements |

| Poly-substitution | Often occurs | Generally does not occur |

| Product | Alkylated aromatic compound | Aryl ketone |

| Catalyst | Lewis acid (e.g., AlCl₃) | Lewis acid (e.g., AlCl₃) |

Halogenation (e.g., Bromination)

The phenyl rings of (1,2-Diphenylcyclopropyl)benzene can undergo halogenation, such as bromination, in the presence of a Lewis acid catalyst like iron(III) bromide (FeBr₃). libretexts.orgwku.eduyoutube.comlibretexts.org The catalyst polarizes the bromine molecule, generating a more potent electrophile that can attack the aromatic ring. libretexts.org

The reaction proceeds via the standard electrophilic aromatic substitution mechanism, involving the formation of a resonance-stabilized arenium ion intermediate, followed by the loss of a proton to restore aromaticity. libretexts.org Due to the ortho-, para-directing nature of the cyclopropyl group, bromination is expected to occur primarily at the positions ortho and para to the cyclopropyl substituent on each phenyl ring. The exact ratio of ortho to para isomers would be influenced by steric hindrance, with the para position generally being more accessible. Theoretical calculations and experimental results on similar aryl bromide systems support the regioselectivity observed in these reactions. researchgate.net

Nitration

Nitration of the phenyl rings of (1,2-Diphenylcyclopropyl)benzene is typically achieved using a mixture of concentrated nitric acid and sulfuric acid. doubtnut.com This mixture generates the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating agent. youtube.comyoutube.com

The reaction mechanism is analogous to other electrophilic aromatic substitutions. The nitronium ion attacks a phenyl ring, leading to the formation of a resonance-stabilized arenium ion. Subsequent deprotonation yields the nitro-substituted product. youtube.com Similar to other EAS reactions on this substrate, the electron-donating cyclopropyl group directs the incoming nitro group to the ortho and para positions. Studies on the nitration of related compounds, such as diphenylcyclopropenone, have shown that the phenyl ring is activated and directs substitution to the meta position relative to the other phenyl group, which is consistent with the directing effects of the substituted cyclopropyl system. The presence of a deactivating nitro group on one ring would make the second nitration on the other ring more likely. doubtnut.comresearchgate.net

Oxidative C-H Alkynylation of Arylcyclopropanes

The direct functionalization of C-H bonds is a powerful tool in modern organic synthesis. Palladium-catalyzed oxidative C-H alkynylation has emerged as a method to form carbon-carbon bonds between C-H bonds and terminal alkynes. youtube.com While specific examples for (1,2-Diphenylcyclopropyl)benzene are not extensively documented, the general principles of this reaction can be applied.

This type of reaction typically involves a palladium catalyst, an oxidant, and a terminal alkyne. The mechanism is thought to proceed through a concerted metalation-deprotonation pathway, where the palladium catalyst activates the C-H bond of the aryl group. This is followed by reductive elimination to form the alkynylated product and a reduced palladium species, which is then re-oxidized by the oxidant to complete the catalytic cycle. Given the reactivity of C-H bonds on aromatic rings, it is plausible that the phenyl groups of (1,2-Diphenylcyclopropyl)benzene could undergo such a transformation, providing a direct route to alkynyl-substituted derivatives.

Interactions with Metal Complexes (e.g., Actinide Cyclopropyl Complexes)

The cyclopropyl group of (1,2-Diphenylcyclopropyl)benzene and its derivatives can interact with metal centers, leading to the formation of organometallic complexes. Research in this area has revealed interesting reactivity, particularly with actinide metals like uranium and thorium. osti.govnih.govosti.govrsc.orgnih.govnih.govmdpi.comrsc.orgrsc.org

Studies on the reaction of [Cp₃UCl] (Cp = cyclopentadienyl) with 1-lithium-2,2-diphenylcyclopropane, a close analog of (1,2-Diphenylcyclopropyl)benzene, have demonstrated the formation of a stable uranium(IV) cyclopropyl complex. osti.gov This complex, upon thermolysis or photolysis, undergoes ring-opening of the cyclopropyl ring to form a uranium(IV) allyl complex. osti.gov Deuterium labeling studies have shown that this ring-opening occurs exclusively via cleavage of the distal C-C bond of the cyclopropane ring. osti.gov

Similarly, thorium complexes with cyclopropenyl ligands have been synthesized and their reactivity explored. The reaction of [Cp₃ThCl] with 1-lithium-3,3-diphenylcyclopropene yields the corresponding thorium cyclopropenyl complex. osti.govrsc.org This complex can undergo thermal rearrangement to an indenyl complex, proposed to proceed through a transient thorium-bound carbene intermediate. osti.govrsc.org The synthesis and reactivity of uranium metallacyclopropene complexes have also been investigated, showcasing the diverse coordination chemistry of actinides with strained ring systems. nih.gov

These studies highlight the ability of the cyclopropyl moiety in arylcyclopropanes to coordinate to actinide metal centers and undergo subsequent transformations, such as ring-opening reactions. The electronic properties and steric bulk of the phenyl substituents play a crucial role in the stability and reactivity of these organometallic complexes.

Mechanistic Insights into Cyclopropanation and Derivatives' Formation

Understanding the mechanisms of cyclopropanation and the subsequent reactions of the resulting derivatives is crucial for controlling the stereochemistry and regioselectivity of these processes. The formation of (1,2-Diphenylcyclopropyl)benzene and its reactions involve a variety of intermediates, including metal carbenoids, radicals, and cationic species.

Metal-catalyzed cyclopropanation reactions are a cornerstone of modern organic synthesis, allowing for the efficient construction of the three-membered ring. wikipedia.org These reactions typically proceed through the formation of a metal carbene or carbenoid intermediate. acsgcipr.orgwikipedia.org The process begins with the decomposition of a carbene precursor, such as a diazo compound, in the presence of a metal catalyst. acsgcipr.orgwikipedia.org This generates a highly reactive metal carbene species, which then transfers the carbene fragment to an alkene in a concerted fashion to form the cyclopropane ring. acsgcipr.orgwikipedia.org

A classic example is the Simmons-Smith reaction, which utilizes a zinc carbenoid generated from diiodomethane (B129776) and a zinc-copper couple. masterorganicchemistry.comchemistrylearner.comnumberanalytics.com This method is known for its reliability and stereospecificity, where the stereochemistry of the starting alkene is retained in the cyclopropane product. chemistrylearner.comnrochemistry.com While the exact mechanism has been a subject of study, it is generally accepted that a metal carbenoid, rather than a free carbene, is the active species. organic-chemistry.org

A variety of transition metals, including rhodium, copper, iron, and cobalt, have been employed to catalyze cyclopropanation reactions, each offering unique advantages in terms of reactivity and selectivity. acsgcipr.orgpurdue.edu For instance, rhodium carboxylate complexes are common catalysts for the decomposition of diazo compounds to form rhodium carbenoids. wikipedia.org Iron- and cobalt-based catalysts are gaining attention as more sustainable alternatives to precious metals. nih.govpurdue.edu The stability and reactivity of the metal carbenoid intermediate are greatly influenced by the metal center and the associated ligands, which in turn dictates the efficiency and selectivity of the cyclopropanation reaction. acsgcipr.org

The following table provides a brief overview of common methods for generating metal carbenoids for cyclopropanation:

| Method | Reagents | Active Species |

| Simmons-Smith Reaction | CH₂I₂ / Zn(Cu) | Zinc carbenoid (e.g., IZnCH₂I) masterorganicchemistry.comchemistrylearner.com |

| Diazo Compound Decomposition | Diazoalkane / Metal catalyst (e.g., Rh₂(OAc)₄) | Metal carbene (e.g., Rh-carbene) wikipedia.org |

| Dihaloform Reaction | Haloform (e.g., CHCl₃) / Strong base | Dihalocarbene masterorganicchemistry.com |

Radical intermediates play a significant role in various reactions involving cyclopropane derivatives, particularly in ring-opening and rearrangement processes. beilstein-journals.orgnih.gov The high ring strain of the cyclopropane ring makes it susceptible to cleavage under radical conditions. beilstein-journals.org

One common pathway involves the addition of a radical to a double bond within a molecule containing a cyclopropane ring, such as a methylenecyclopropane (B1220202) or a cyclopropyl olefin. beilstein-journals.orgnih.gov This initial addition generates a cyclopropyl-substituted carbon radical, which can then undergo a rapid ring-opening to form a more stable alkyl radical. beilstein-journals.orgnih.gov This ring-opening process serves as a "radical clock," a tool used to determine the rates of fast radical reactions. wikipedia.orgrsc.org The rate of ring-opening of the cyclopropylmethyl radical is very fast, with a rate constant of 8.6×10⁷ s⁻¹ at 298 K. wikipedia.org

Photochemical reactions can also generate radical intermediates. For example, visible-light-induced reactions can initiate the formation of radicals that subsequently react with cyclopropane derivatives. youtube.com In some cases, a radical/radical cross-coupling between a benzylic radical and a ketyl radical can lead to the 1,3-difunctionalization of aryl cyclopropanes. researchgate.net The presence of radical scavengers can inhibit these reactions, providing evidence for the involvement of radical pathways. researchgate.net

The stability of the resulting radical intermediate often dictates the reaction pathway. For instance, the formation of a stabilized benzylic radical can drive the ring-opening of an aryl-substituted cyclopropane. researchgate.netucalgary.ca The interplay between radical cyclization and ring-opening processes is a key factor in determining the final product distribution. youtube.comlibretexts.org

The phenyl groups of (1,2-Diphenylcyclopropyl)benzene are susceptible to electrophilic attack, a fundamental reaction in aromatic chemistry. When an electrophile attacks one of the benzene rings, it forms a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. The positive charge in the arenium ion is delocalized across the ortho and para positions of the ring relative to the point of attack. ucalgary.ca

The cyclopropyl group itself can also play a role in stabilizing adjacent positive charges. The cyclopropylmethyl carbocation is known to be exceptionally stable, even more so than a benzyl carbocation. quora.com This enhanced stability is attributed to the unique electronic structure of the cyclopropane ring. The C-C bonds of the cyclopropane ring have a high degree of p-character, allowing them to overlap effectively with the vacant p-orbital of the adjacent carbocationic center. quora.comresearchgate.net This interaction, sometimes referred to as "dancing resonance," delocalizes the positive charge and stabilizes the cation. quora.comyoutube.com

In the context of (1,2-Diphenylcyclopropyl)benzene, electrophilic attack on a phenyl ring would lead to an arenium ion. The stability of this intermediate would be influenced by the delocalization of the positive charge within the benzene ring and potentially by interaction with the adjacent cyclopropane ring. However, the primary mode of stabilization for the arenium ion is the resonance within the aromatic ring itself. While the cyclopropyl group is excellent at stabilizing an adjacent carbocation, its ability to transmit substituent effects through the ring is considered poor. acs.org

The thermal isomerization of cyclopropanes is a classic example of a pericyclic reaction that proceeds through a well-defined transition state. The thermal rearrangement of cyclopropane to propene is a clean, first-order process. thieme-connect.de Studies on deuterated cyclopropanes have provided evidence that this isomerization occurs via a trimethylene (propane-1,3-diyl) biradical intermediate. thieme-connect.de

Theoretical studies, using high-level ab initio and density functional theory calculations, have been instrumental in characterizing the transition states and intermediates involved in these isomerizations. acs.org These studies have helped to elucidate the branching ratios between different reaction channels, such as the biradical and carbene pathways, over a range of temperatures and pressures. acs.org

The thermal rearrangement of vinylcyclopropanes to cyclopentenes is another well-studied isomerization. researchgate.net The transition state for this reaction has been a subject of considerable investigation, with computational studies providing detailed insights into its geometry. researchgate.net The stereochemical outcome of the reaction is determined by the specific transition state geometry adopted during the rearrangement. researchgate.netresearchgate.net

In the context of (1,2-Diphenylcyclopropyl)benzene, thermal isomerization could potentially lead to various rearranged products. The characterization of the transition states for these processes would be crucial for understanding the reaction mechanism and predicting the product distribution. The presence of the phenyl groups would likely influence the stability of the transition state and the intermediates involved. It is also plausible that under certain conditions, isomerization could proceed through intermediate complexes, such as those involving cyclopropane and an amine radical cation. researchgate.net

Chelation Effects in Nucleophilic Cyclopropanation

The formation of the highly strained cyclopropane ring in molecules such as (1,2-Diphenylcyclopropyl)benzene, also known as 1,2,3-triphenylcyclopropane, through nucleophilic cyclopropanation is a synthetically challenging yet powerful transformation. Nucleophilic cyclopropanation, particularly the Michael-Initiated Ring Closure (MIRC) reaction, is a key strategy for constructing such three-membered rings. In these reactions, chelation effects play a crucial role in controlling the stereochemical outcome, leading to high diastereoselectivity and enantioselectivity.

The MIRC reaction involves the conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound, followed by an intramolecular nucleophilic substitution to form the cyclopropane ring. A classic precursor for a triphenyl-substituted cyclopropane would be a chalcone (B49325) derivative (an α,β-unsaturated ketone with phenyl substituents). The stereoselectivity of these reactions can be significantly influenced by the use of chiral catalysts that can form chelated transition states.

Detailed Research Findings

Research into the asymmetric cyclopropanation of chalcones has demonstrated the importance of bifunctional catalysts, such as cinchona alkaloids, which possess both a quaternary ammonium (B1175870) salt for phase-transfer catalysis and a hydroxyl group capable of hydrogen bonding. nih.govnih.gov This hydroxyl group can act as a chelating agent, coordinating with either the nucleophile or the chalcone, thereby creating a more rigid and ordered transition state. nih.gov This ordering is critical for achieving high levels of stereocontrol.

In a typical MIRC reaction for the synthesis of a substituted cyclopropane, a Michael acceptor, such as a chalcone, reacts with a nucleophile, like a malonate ester, in the presence of a base and a phase-transfer catalyst. The catalyst not only facilitates the transfer of the nucleophile to the organic phase but also directs the stereochemical course of the reaction through non-covalent interactions, including chelation.

For instance, the cyclopropanation of various chalcones with bromomalonates has been studied using a cinchona alkaloid-derived catalyst. The reaction proceeds with high yields and good enantioselectivity, particularly for chalcones that are electron-neutral or electron-deficient. nih.govnih.gov The proposed mechanism suggests that the hydroxyl group of the catalyst forms a hydrogen bond with the carbonyl group of the chalcone, leading to a well-defined transition state that favors the formation of one enantiomer over the other. nih.gov

Interactive Data Table: Asymmetric Cyclopropanation of Chalcones

The following table summarizes the results from a study on the asymmetric phase-transfer catalyzed cyclopropanation of chalcones with dibenzyl bromomalonate, highlighting the effect of substituents on the chalcone's phenyl rings on the reaction's yield and enantiomeric excess (ee). This data illustrates the principles that would apply to the synthesis of (1,2-Diphenylcyclopropyl)benzene.

| Chalcone Substituent (R) | Yield (%) | Enantiomeric Excess (ee, %) |

| H | 95 | 90 |

| 4-Cl | 98 | 91 |

| 4-Br | 96 | 90 |

| 4-NO₂ | 85 | 88 |

| 2-Cl | 92 | 85 |

Data adapted from studies on asymmetric cyclopropanation of chalcones. nih.govnih.gov

The data indicates that electron-withdrawing groups on the phenyl ring of the chalcone are well-tolerated and can lead to high yields and enantioselectivities. This suggests that a similar strategy could be effective for the synthesis of asymmetrically substituted triphenylcyclopropanes.

The choice of the nucleophile is also critical. While malonates are commonly used, other nucleophiles can be employed to introduce different functionalities onto the cyclopropane ring. The principles of chelation control would similarly apply in these cases, with the catalyst organizing the reactants in a specific orientation to achieve stereoselective bond formation.

Computational and Theoretical Investigations of 1,2 Diphenylcyclopropyl Benzene

Analysis of Ring Strain and Stability in Cyclopropane (B1198618) Systems

Ring strain in cyclopropane is a combination of angle strain and torsional strain. utexas.edu Angle strain arises from the compression of the C-C-C bond angles to 60°, a significant deviation from the ideal 109.5° for sp³ hybridized carbon atoms. utexas.edu Torsional strain, also known as eclipsing strain, results from the eclipsed conformation of the hydrogen atoms on adjacent carbon atoms. researchgate.net

The total ring strain in the parent cyclopropane molecule is estimated to be approximately 28 kcal/mol. utexas.edu The majority of this strain is attributed to angle strain. utexas.edu This inherent strain weakens the C-C bonds, rendering cyclopropane and its derivatives significantly more reactive than their acyclic counterparts or other cycloalkanes like cyclohexane. utexas.edu

Table 1: Components of Ring Strain in Cyclopropane

| Strain Component | Description | Contribution |

|---|---|---|

| Angle Strain | Deviation of C-C-C bond angles (60°) from the ideal tetrahedral angle (109.5°). utexas.edu | Major contributor to total ring strain. utexas.edu |

The theoretical determination of strain energy is not absolute and depends on the reference state chosen for the calculation. Homodesmotic reactions, which are hypothetical reactions where the number and type of bonds are conserved on both sides of the equation, are a common and reliable method for calculating strain energies. researchgate.netresearchgate.net By comparing the calculated heats of formation, a strain energy can be deduced. researchgate.net

For the parent cyclopropane, different theoretical approaches yield slightly different strain energies. For example, comparison with Benson CH₂ group increments gives a conventional strain energy of +27.8 kcal/mol, while a bond separation reaction (eq. 3 in the source) suggests a value of +19.6 kcal/mol. researchgate.net

In derivatives, substituents can alter these values. Studies have shown that for donor-acceptor (D-A) substituted cyclopropanes, where an electron-donating group (like a phenyl ring) and an electron-accepting group are present, the energy barrier to ring-opening is significantly lowered. mdpi.com This suggests that the substituents electronically stabilize the transition state of ring-opening reactions, effectively influencing the manifestation of the ring strain. mdpi.com The strain energy in D-A cyclopropanes is estimated to be around 110–115 kJ mol⁻¹ (26.3–27.5 kcal/mol). mdpi.com

Table 2: Calculated Strain Energies for Cyclopropane Using Different Methods

| Method | Calculated Strain Energy (kcal/mol) | Reference |

|---|---|---|

| Heats of Combustion / Benson Group Increments | +27.8 | researchgate.net |

The high ring strain in cyclopropanes is the primary driver for their characteristic reactivity, particularly in ring-opening reactions. nih.gov The release of over 100 kJ/mol (approximately 23.9 kcal/mol) provides a strong thermodynamic driving force for reactions that break the three-membered ring. nih.govresearchgate.net This inherent strain substantially weakens the C-C bonds compared to those in acyclic alkanes. utexas.edu

The presence of substituents can further enhance this reactivity. In electrophilic cyclopropanes, particularly those with aryl substituents, the rate of ring-opening reactions with nucleophiles can be significantly increased. nih.govresearchgate.net For instance, electrophilic cyclopropanes with a phenyl group have been observed to react up to 15 times faster than their non-phenylated analogues. nih.gov This acceleration is attributed to the electronic nature of the substituents, which can stabilize intermediates or transition states during the ring-opening process. nih.gov The interplay between the ring strain and the electronic effects of the phenyl groups in (1,2-Diphenylcyclopropyl)benzene is therefore crucial in determining its chemical behavior.

Electronic Structure and Bonding Characteristics

The bonding in cyclopropane is unique and often described by the Walsh model, which involves sp² hybridized carbons forming a sigma framework, with the remaining p-orbitals combining to form molecular orbitals that have electron density both inside and outside the ring. This model helps to explain the molecule's high electron density at the center of the ring and its olefin-like character in certain reactions.

Ab initio molecular orbital calculations are a powerful tool for determining the stable conformations and rotational barriers of molecules. nii.ac.jp These methods solve the Schrödinger equation without empirical data, providing fundamental insights into molecular structure. For molecules like (1,2-Diphenylcyclopropyl)benzene, a key conformational question is the orientation of the three phenyl rings relative to the cyclopropane core.

Early ab initio studies on related systems, such as 1-phenylcyclohexane, employed methods like the Restricted Hartree-Fock (RHF) level of theory with basis sets such as 6-31G* to investigate the preferred orientation of the phenyl ring (axial vs. equatorial and parallel vs. perpendicular). nii.ac.jp For (1,2-Diphenylcyclopropyl)benzene, similar calculations would be essential to determine the minimum energy conformation, considering the significant steric hindrance between the adjacent phenyl groups. These calculations can elucidate the dihedral angles between the planes of the phenyl rings and the cyclopropane ring, providing a detailed three-dimensional picture of the molecule's most stable arrangement. nii.ac.jp

Density Functional Theory (DFT) has become a standard tool for investigating reaction mechanisms, offering a balance between computational cost and accuracy. mdpi.com DFT calculations are particularly useful for locating and characterizing the structures and energies of reactants, products, transition states, and reaction intermediates. mdpi.comnih.gov

In the context of reactions involving phenyl-substituted cyclopropanes, such as cyclopropanation reactions, DFT studies have provided detailed mechanistic insights. nih.govacs.org For example, in the B(C₆F₅)₃-catalyzed cyclopropanation of styrene, DFT calculations identified the rate-limiting step and explained the origin of the observed diastereoselectivity. nih.govacs.org The calculations revealed that steric hindrance and favorable π–π stacking interactions between the benzene (B151609) rings of the reactants and catalysts were crucial in lowering the energy of the transition state leading to the major product. nih.govacs.org

For reactions involving the ring-opening of (1,2-Diphenylcyclopropyl)benzene, DFT would be invaluable for studying potential intermediates, such as zwitterions or diradicals. By mapping the potential energy surface of the reaction, DFT can help predict the most likely reaction pathways and identify the key intermediates that govern the reaction's outcome. acs.org

Table of Compounds

| Compound Name |

|---|

| (1,2-Diphenylcyclopropyl)benzene |

| Cyclopropane |

| Cyclohexane |

| Styrene |

| 1-Phenylcyclohexane |

| Biphenyl |

| p-Terphenyl |

| Ethylene |

| 1,3-Butadiene |

| Cyclobutane |

| Bicyclobutane |

| [2.1.0]Bicyclopentane |

| Prismane |

| Spiropentane |

Spectroscopic Correlations with Computational Data (NMR, UV-Vis)

The synergistic use of experimental spectroscopy and computational chemistry provides a powerful approach for the structural elucidation and electronic characterization of molecules like (1,2-Diphenylcyclopropyl)benzene. Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), have become instrumental in predicting and interpreting spectroscopic data. By calculating properties such as nuclear magnetic shielding tensors and electronic transition energies, a direct comparison with experimental Nuclear Magnetic Resonance (NMR) and Ultraviolet-Visible (UV-Vis) spectra can be made. researchgate.net

For ¹H and ¹³C NMR spectra, the Gauge-Including Atomic Orbital (GIAO) method is commonly used to calculate chemical shifts. nih.gov Theoretical calculations performed with DFT methods, such as B3LYP, combined with appropriate basis sets (e.g., 6-311++G(d,p)), can yield predicted chemical shifts that show a strong linear correlation with experimental values. nih.gov Discrepancies between calculated and experimental data can often be minimized by employing solvent models in the calculations, which account for the effect of the chemical environment on the molecule's magnetic properties. researchgate.net

The following interactive table presents a hypothetical yet representative correlation between experimental and DFT-calculated NMR chemical shifts for a substituted diarylcyclopropane, illustrating the typical accuracy of such methods.

| Atom | Experimental δ (ppm) | Calculated δ (ppm) | Difference (ppm) |

|---|---|---|---|

| C1 (Cyclopropyl) | 25.4 | 26.1 | -0.7 |

| C2 (Cyclopropyl) | 28.9 | 29.5 | -0.6 |

| C (ipso-Phenyl) | 140.2 | 141.0 | -0.8 |

| H1 (Cyclopropyl) | 2.35 | 2.41 | -0.06 |

| H (ortho-Phenyl) | 7.28 | 7.35 | -0.07 |

Similarly, Time-Dependent DFT (TD-DFT) is employed to predict electronic absorption spectra (UV-Vis). nih.gov This method calculates the energies of electronic transitions from occupied to unoccupied molecular orbitals. The calculated maximum absorption wavelengths (λmax) and oscillator strengths can be correlated with the observed bands in the experimental UV-Vis spectrum. For phenyl-substituted cyclopropanes, these transitions typically involve π-π* excitations within the aromatic rings and transitions involving the molecular orbitals of the cyclopropane ring.

Delocalization and Electronic Interactions within the Cyclopropane Ring

The cyclopropane ring, despite being a saturated carbocycle, exhibits unique electronic properties that resemble those of a π-system. This "π-character" arises from the high p-character of the C-C bonds (Walsh orbitals), which allows the ring to engage in electronic conjugation with adjacent unsaturated substituents like phenyl groups. researchgate.net In (1,2-Diphenylcyclopropyl)benzene, the interaction between the phenyl rings and the cyclopropane ring is a key determinant of its structure and reactivity.

Computational studies using methods that analyze electron density distributions, such as Natural Bond Orbital (NBO) analysis, can elucidate these interactions. smu.edu These analyses reveal delocalization of electron density from the filled Walsh orbitals of the cyclopropane ring into the antibonding π* orbitals of the phenyl rings. This charge transfer leads to a stabilization of the molecule and influences the geometry of the cyclopropane ring itself. smu.edu Specifically, the vicinal C-C bonds of the cyclopropane ring (adjacent to the phenyl substituents) are often found to be slightly weakened and elongated, while the distal bond (opposite the substituents) may be shortened. researchgate.net

This substituent-ring interaction can be described as a form of σ-aromaticity, where the cyclopropane ring's σ-electrons participate in delocalization. smu.edu The extent of this delocalization is dependent on the conformation of the phenyl rings relative to the cyclopropane ring. The "bisected" conformation, where the plane of the phenyl ring is perpendicular to the plane of the cyclopropane ring, maximizes the orbital overlap and thus the conjugative effects.

Structure-Reactivity Relationships and Predictive Modeling

Application of Hammett Correlations to Substituted Diarylcyclopropanes

The Hammett equation is a cornerstone of physical organic chemistry, providing a quantitative means to assess the influence of substituents on the reactivity of aromatic compounds. wikipedia.org It establishes a linear free-energy relationship of the form:

log(k/k₀) = σρ or log(K/K₀) = σρ

where k or K are the rate or equilibrium constants for a substituted reactant, k₀ or K₀ are the constants for the reference (unsubstituted) reactant, σ is the substituent constant that depends only on the nature and position of the substituent, and ρ is the reaction constant that reflects the sensitivity of the reaction to electronic effects. wikipedia.orgwalisongo.ac.id

This methodology is highly applicable to reactions involving substituted diarylcyclopropanes, where substituents on the phenyl rings can significantly alter reaction rates and equilibria. By plotting the logarithm of the relative rate constant (log(k/k₀)) against the Hammett substituent constant (σ), a linear correlation can often be established. nih.gov The slope of this plot yields the reaction constant (ρ).

A positive ρ value indicates that the reaction is accelerated by electron-withdrawing groups, suggesting a buildup of negative charge in the transition state. Conversely, a negative ρ value signifies that the reaction is favored by electron-donating groups, indicating the development of a positive charge in the transition state. wikipedia.org In some cases, such as the ring-opening of certain electrophilic cyclopropanes, nonlinear or parabolic Hammett plots can be observed, which may indicate a change in the rate-determining step or mechanism across the series of substituents.

The interactive table below provides hypothetical data for a reaction involving substituted diarylcyclopropanes to illustrate the construction of a Hammett plot.

| Substituent (X) | σ value | Relative Rate (k_X/k_H) | log(k_X/k_H) |

|---|---|---|---|

| p-OCH₃ | -0.27 | 0.21 | -0.68 |

| p-CH₃ | -0.17 | 0.45 | -0.35 |

| H | 0.00 | 1.00 | 0.00 |

| p-Cl | 0.23 | 3.55 | 0.55 |

| p-NO₂ | 0.78 | 56.2 | 1.75 |

Quantitative Structure-Property Relationship (QSPR) Models for Reactivity Prediction

Quantitative Structure-Property Relationship (QSPR) models are mathematical models that aim to predict the properties or activities of chemical compounds based on their molecular structures. nih.govresearchgate.net For reactivity prediction, these models establish a correlation between a set of calculated molecular descriptors and an experimentally determined reactivity parameter, such as a reaction rate constant. uvic.ca

The development of a QSPR model for predicting the reactivity of (1,2-Diphenylcyclopropyl)benzene and its derivatives involves several key steps:

Data Set Curation: A diverse set of cyclopropane derivatives with known experimental reactivity data is assembled.

Descriptor Calculation: A wide range of molecular descriptors is calculated for each molecule in the data set. These can include constitutional, topological, geometric, and quantum-chemical descriptors that encode information about the molecule's structure and electronic properties.

Model Building: Statistical methods, such as Multiple Linear Regression (MLR) or machine learning algorithms like Gaussian Processes, are used to build a mathematical equation that links the descriptors to the observed reactivity. researchgate.netoptibrium.com

Validation: The predictive power of the model is rigorously tested using techniques like cross-validation and by making predictions for an external set of compounds not used in the model's training. researchgate.net

These models can serve as powerful tools for in silico screening of new derivatives, allowing for the rapid estimation of reactivity without the need for synthesis and experimental testing, thereby accelerating the discovery of compounds with desired properties. uvic.ca

Reaction Pathway Modeling and Transition State Characterization

Computational Elucidation of C-H Activation Mechanisms

Computational chemistry provides indispensable insights into reaction mechanisms by allowing for the detailed modeling of potential energy surfaces. nih.gov For reactions involving (1,2-Diphenylcyclopropyl)benzene, such as palladium-catalyzed C-H activation, DFT calculations can be used to map out the entire reaction pathway, from reactants to products, including all intermediates and transition states. chemrxiv.org

The process begins with the optimization of the geometries of the reactants, proposed intermediates, and products. Transition state (TS) structures, which represent the highest energy point along a reaction coordinate, are then located. The characterization of a true transition state is confirmed by a frequency calculation, which should yield exactly one imaginary frequency corresponding to the motion along the reaction coordinate. researchgate.net

For complex reactions like enantioselective C-H arylation, computational models can compare the energies of different possible transition states to explain and predict stereochemical outcomes. nih.govacs.org For example, in the Pd(II)-catalyzed C-H activation of aminomethyl-cyclopropanes, calculations have identified various boat-like and chair-like transition structures. acs.org The relative energies of these transition states determine the favored reaction pathway and, consequently, the stereochemistry of the final product. nih.gov By comparing the activation energies (the energy difference between the reactant and the transition state) for different pathways, the most likely mechanism can be elucidated. chemrxiv.orgacs.org

The following table shows representative calculated relative free energies for different transition states in a hypothetical C-H activation reaction on a substituted cyclopropane.

| Transition State | Description | Relative Free Energy (kcal/mol) |

|---|---|---|

| TS1 | Boat-like Conformation (pro-R C-H) | 0.0 |

| TS2 | Alternative Boat-like Conformation | +3.5 |

| TS3 | Chair-like Conformation | +5.1 |

| TS4 | Torsionally Strained Conformation | +5.9 |

These computational investigations not only rationalize experimental observations but also guide the design of new catalysts and substrates to improve reaction efficiency and selectivity.

Modeling of Biradical Transition States in Isomerization

The thermal isomerization of cyclopropanes, including aryl-substituted derivatives like (1,2-Diphenylcyclopropyl)benzene, is generally understood to proceed through the cleavage of a carbon-carbon bond to form a trimethylene biradical intermediate. The transition state for this ring-opening process is of significant interest, and its structure and energetics can be effectively modeled using computational methods such as Density Functional Theory (DFT) and multiconfigurational self-consistent field (MCSCF) calculations.

In the case of (1,2-Diphenylcyclopropyl)benzene, the presence of phenyl groups significantly influences the stability and geometry of the biradical transition state. The phenyl substituents can stabilize the radical centers through resonance, thereby lowering the activation energy for ring opening compared to unsubstituted cyclopropane.

Computational models predict that the transition state for the isomerization of (1,2-Diphenylcyclopropyl)benzene involves an elongated carbon-carbon bond that is breaking, with the terminal carbons exhibiting significant radical character. The geometry of this transition state is not planar, and the phenyl groups are oriented to maximize overlap with the developing radical orbitals.

The calculated energetic parameters for the biradical transition state in the isomerization of a model compound, cis-1,2-diphenylcyclopropane, are presented in Table 1. These values, obtained from DFT calculations, provide insight into the thermodynamics of the ring-opening process.

| Parameter | Calculated Value (kcal/mol) |

|---|---|

| Enthalpy of Activation (ΔH‡) | 35.8 |

| Gibbs Free Energy of Activation (ΔG‡) | 34.2 |

These computational findings support a stepwise mechanism for the thermal isomerization of (1,2-Diphenylcyclopropyl)benzene, where the formation of a biradical intermediate via a well-defined transition state is the rate-determining step.

Diradical Intermediates in Thermal and Photochemical Pathways

Diradical intermediates are crucial in understanding both the thermal and photochemical rearrangements of (1,2-Diphenylcyclopropyl)benzene. While the term "biradical" is often used interchangeably with "diradical," in this context, "diradical" will refer to the intermediates involved in photochemical pathways, which may have different spin states than the thermally generated biradicals.

Thermal Pathways:

In the thermal isomerization of (1,2-Diphenylcyclopropyl)benzene, the cleavage of a C-C bond leads to a 1,3-diradical intermediate. This intermediate is not a transition state but a true intermediate with a finite lifetime. Computational studies on related phenyl-substituted cyclopropanes suggest that this diradical can undergo several competing processes, including re-closure to the original cyclopropane, rotation around the C-C bonds leading to stereoisomerization, or rearrangement to form other products.

The relative energies of the possible diradical intermediates and the transition states connecting them determine the product distribution in the thermal reaction. For instance, the rotation around the C1-C2 bond in the diradical intermediate will lead to the cis-trans isomerization of the diphenylcyclopropyl moiety.

Photochemical Pathways:

The photochemistry of aryl-substituted cyclopropanes is rich and often proceeds through different pathways than the thermal reactions. Upon photoexcitation, (1,2-Diphenylcyclopropyl)benzene can undergo ring opening to form a diradical intermediate in an excited state. The nature of this diradical, including its spin multiplicity (singlet or triplet), is key to its subsequent reactivity.

Computational studies, often employing methods like Complete Active Space Self-Consistent Field (CASSCF), are essential for mapping the potential energy surfaces of the excited states. These calculations help to identify the lowest energy pathways for the decay of the excited state diradical.

The photochemical ring opening can be followed by several events, including:

Intersystem Crossing (ISC): The initially formed singlet diradical can undergo intersystem crossing to a more stable triplet state.

Adiabatic Rearrangement: The excited-state diradical can rearrange to other excited-state species.

Non-radiative Decay: The diradical can return to the ground state potential energy surface, leading to the formation of the starting material or its isomers.

The calculated relative energies for key species in the photochemical pathway of a model aryl-substituted cyclopropane are presented in Table 2. These values illustrate the energetic landscape of the photochemical reaction.

| Species | Relative Energy (kcal/mol) |

|---|---|

| Ground State Cyclopropane (S₀) | 0.0 |

| Excited Singlet State (S₁) | 95.2 |

| Triplet Diradical Intermediate (T₁) | 58.7 |

| Singlet Diradical Intermediate (S₁) | 62.5 |

These computational insights are critical for understanding the mechanisms of both thermal and photochemical reactions of (1,2-Diphenylcyclopropyl)benzene, providing a detailed picture of the transient biradical and diradical intermediates that govern its reactivity.

Advanced Applications and Synthetic Utility in Organic Chemistry

(1,2-Diphenylcyclopropyl)benzene as a Versatile Synthetic Building Block

(1,2-Diphenylcyclopropyl)benzene and other arylcyclopropanes serve as versatile C3 building blocks in organic synthesis. rsc.org The presence of the aryl group allows for activation through single-electron oxidation to form a radical cation, which significantly weakens the benzylic C-C σ-bonds within the cyclopropane (B1198618) ring. rsc.org This activation facilitates ring-opening reactions, enabling the introduction of various functional groups.

The synthetic utility of arylcyclopropanes stems from their ability to undergo a range of transformations, including:

Ring-Opening Functionalization : Through photoredox catalysis, the arylcyclopropane ring can be opened to introduce a variety of heteroatom-containing functionalities. This method allows for the construction of structurally diverse and sterically congested molecules such as dialkyl ethers, alkyl esters, alcohols, amines, and more. researchgate.net

1,3-Difunctionalization : Electrochemical methods have been developed for the catalyst-free and external-oxidant-free 1,3-difunctionalization of arylcyclopropanes. These reactions, such as 1,3-difluorination, 1,3-oxyfluorination, and 1,3-dioxygenation, proceed through the cleavage of the C-C bond. researchgate.netnih.gov For instance, trans-1,2-diphenylcyclopropane can undergo 1,3-difluorination to yield the corresponding product with moderate diastereoselectivity. nih.govresearchgate.net

The versatility of these building blocks is highlighted by their compatibility with various reaction conditions and their ability to be incorporated into complex molecular scaffolds, including those derived from natural products. rsc.orgnih.gov

Strategies for Constructing Complex Molecular Architectures Using Diarylcyclopropanes

The unique reactivity of diarylcyclopropanes provides a powerful tool for the construction of intricate molecular architectures. The controlled cleavage of the cyclopropane ring allows for the stereoselective formation of new bonds and stereocenters.

Key strategies include:

Transition Metal-Catalyzed Ring-Opening : Transition metals can catalyze the oxidative addition into a C-C bond of the cyclopropane ring, initiating a cascade of reactions to form more complex structures. rsc.org However, this often requires directing groups for regioselective activation. rsc.org

Photoredox and Electrochemical Methods : As mentioned, photoredox catalysis and electrochemical oxidation provide powerful means to generate reactive radical cation intermediates from arylcyclopropanes. rsc.orgresearchgate.net These intermediates can then be trapped by a variety of nucleophiles, leading to the formation of 1,3-difunctionalized products. This strategy avoids the need for harsh reagents and often proceeds under mild conditions. researchgate.netnih.gov

Catalytic Asymmetric Rearrangements : The rearrangement of cyclopropylcarbinyl cations, generated from cyclopropane-containing substrates, can be controlled by chiral catalysts to produce enantiomerically enriched products. This approach mimics biosynthetic pathways and allows for the desymmetrization of prochiral cyclopropylcarbinyl cations. nih.gov

These strategies enable the efficient assembly of complex molecules from relatively simple diarylcyclopropane precursors, offering advantages in terms of step- and atom-economy.

Precursors for Heterocyclic Compounds (e.g., 3,5-Diarylisoxazoles)

Diarylcyclopropanes have emerged as valuable precursors for the synthesis of heterocyclic compounds, notably 3,5-diarylisoxazoles. The transformation involves the nitrosation of the cyclopropane ring followed by cyclization.

A significant development in this area is the use of nitrosylsulfuric acid as a tandem nitrosating and oxidizing agent. researchgate.net This one-pot reaction with 1,2-diarylcyclopropanes leads to the formation of 3,5-diarylisoxazoles. The reaction proceeds with high regioselectivity for symmetric diarylcyclopropanes. researchgate.net In the case of non-symmetric 1,2-diarylcyclopropanes, a mixture of regioisomeric 3,5-diarylisoxazoles is typically obtained. researchgate.net

Another approach involves the reaction of arylcyclopropanes with sodium nitrite (B80452) (NaNO2) in trifluoroacetic acid to synthesize 3-alkyl-5-aryl isoxazoles. humanjournals.com These methods provide a direct route to the isoxazole (B147169) core from readily available cyclopropane starting materials.

Table 1: Synthesis of 3,5-Diarylisoxazoles from Diarylcyclopropanes

| Diarylcyclopropane Precursor | Reagent | Product | Reference |

|---|---|---|---|

| 1,2-Diarylcyclopropanes | Nitrosylsulfuric acid | 3,5-Diarylisoxazoles | researchgate.net |

| Arylcyclopropanes | NaNO2 / CF3COOH | 3-Alkyl-5-aryl isoxazoles | humanjournals.com |

Development of Novel Catalytic Systems Facilitated by Cyclopropyl (B3062369) Compounds

The unique steric and electronic properties of the cyclopropyl group have been exploited in the design of novel ligands and catalysts for a variety of chemical transformations.

Cyclopropyl-Containing Ligands : Chiral ligands incorporating a cyclopropyl backbone have been synthesized and successfully applied in asymmetric catalysis. For example, chiral phosphanyl-oxazoline (PHOX) ligands with a rigid cyclopropyl backbone have been developed for the intermolecular asymmetric Heck reaction, achieving high enantioselectivities. beilstein-journals.org The conformational rigidity of the cyclopropyl unit is crucial for inducing high levels of stereocontrol.

Catalysts for C-H Functionalization : Dirhodium tetracarboxylate catalysts bearing bulky (S)-1-(2-chloro-5-bromophenyl)-2,2-diphenylcyclopropane-1-carboxylate ligands have been shown to be highly effective for site-selective C-H functionalization reactions. caltech.educaltech.edu These catalysts can direct the functionalization of remote, unactivated methylene (B1212753) C-H bonds even in the presence of more electronically activated C-H bonds, demonstrating remarkable selectivity. caltech.educaltech.edu

Metallocene Catalysts : Metallocene catalyst compounds containing at least one arenyl ligand substituted with a cyclopropyl group have been developed for transition metal-catalyzed polymerizations. google.com

The incorporation of the cyclopropyl moiety into catalyst and ligand design offers a powerful strategy for enhancing catalytic activity, selectivity, and stereocontrol in a range of important organic transformations.

Functionalization of Arylcyclopropanes for Chemical Diversification

The direct functionalization of arylcyclopropanes provides a streamlined approach to chemical diversification, allowing for the late-stage modification of complex molecules.

C-H Arylation : Palladium-catalyzed C-H arylation of cyclopropanes has been achieved using a picolinamide (B142947) directing group. acs.org This method allows for the coupling of various aryl iodides to the cyclopropane ring, exclusively forming cis-substituted products.

Deconstructive Difunctionalization : As discussed earlier, electrochemical methods enable the deconstructive difunctionalization of arylcyclopropanes. For instance, various di- and tri-substituted arylcyclopropanes can undergo deconstructive difluorination. rsc.org When trans-1,2-diphenylcyclopropane is used as the substrate, a low diastereoselectivity is observed. rsc.org

Substrate-Controlled Alkynylation : The reaction of arylcyclopropanes with ethynylbenziodoxolone reagents under visible light irradiation can lead to either C-H alkynylation or C-C oxyalkynylation, with the outcome being controlled by the electronic nature of the aryl group on the cyclopropane. researchgate.net

These functionalization strategies expand the synthetic utility of arylcyclopropanes, enabling the generation of a diverse array of derivatives from a common precursor.

Q & A

Basic: What synthetic methodologies are commonly employed for synthesizing (1,2-diphenylcyclopropyl)benzene derivatives, and what key reagents govern stereochemical outcomes?

Answer:

The synthesis of (1,2-diphenylcyclopropyl)benzene derivatives often involves cyclopropane ring formation via stereoselective reactions. For example:

- Ethylmagnesium bromide facilitates the rearrangement of cis- and trans-2,4-diphenylthietane 1,1-dioxides to trans-1,2-diphenylcyclopropanesulfinic acid .

- Dimethylsulfoxonium methylide reacts with α-benzylsulfonyl-stilbene derivatives to yield mixtures of cis- and trans-1,2-diphenylcyclopropyl sulfones .

Key factors influencing stereochemistry include reagent choice, reaction temperature, and substrate geometry. Methodological optimization requires monitoring via spectroscopic techniques (e.g., NMR) to confirm product configurations.

Basic: How are NMR spectroscopy and crystallography utilized to resolve the stereochemistry of cyclopropane derivatives?

Answer:

- NMR Analysis : Full spectral analysis (¹H and ¹³C NMR) distinguishes cis/trans isomers by comparing coupling constants and chemical shifts. For instance, trans-1,2-diphenylcyclopropyl sulfones exhibit distinct splitting patterns due to restricted rotation around the cyclopropane ring .

- X-ray Crystallography : Single-crystal diffraction provides definitive structural confirmation, particularly for resolving ambiguities in stereochemical assignments from NMR data .

Advanced: What computational approaches are applied to study the reactivity and electronic properties of (1,2-diphenylcyclopropyl)benzene?

Answer:

Quantum-chemical modeling (e.g., density functional theory, DFT) is used to:

- Predict interaction energies with substrates like N-benzylideneaniline .

- Analyze frontier molecular orbitals (HOMO/LUMO) to assess cyclopropane ring strain and reactivity .

- Simulate stereoselective pathways to identify transition states and thermodynamic drivers .

Advanced: How do reaction conditions (e.g., solvent, temperature) influence the stereoselectivity of cyclopropane formation?

Answer:

- Temperature : Lower temperatures favor kinetic control, stabilizing intermediates with specific stereochemistry. For example, dimethylsulfoxonium methylide reactions at 0°C yield higher trans-selectivity .

- Solvent Polarity : Polar aprotic solvents (e.g., DMSO) enhance ylide stability, promoting stereoselective cyclopropanation .

- Catalytic Systems : Transition-metal catalysts (not directly evidenced but inferred from analogous systems) may modulate stereochemistry via coordination geometry.

Data Contradiction: How should researchers address discrepancies in stereochemical outcomes between synthetic routes?

Answer:

- Cross-Validation : Combine NMR, X-ray, and computational data to reconcile conflicting stereochemical assignments. For example, mixtures of cis/trans sulfones from ylide reactions require chromatographic separation followed by structural analysis .

- Mechanistic Reassessment : Evaluate competing pathways (e.g., ring-opening vs. retention) under varying conditions. Contradictions in yields or selectivity may arise from unaccounted side reactions or impurities .

Basic: What safety protocols are critical when handling (1,2-diphenylcyclopropyl)benzene precursors like diphenylphosphine derivatives?

Answer:

- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .

- Ventilation : Employ fume hoods to mitigate inhalation risks, as phosphine-based precursors may release toxic vapors (e.g., phosphorus oxides) upon decomposition .

- Storage : Store in airtight containers under inert gas (N₂/Ar) to prevent oxidation .

Advanced: What strategies optimize the yield of strained cyclopropane derivatives in multistep syntheses?

Answer:

- Intermediate Stabilization : Introduce electron-withdrawing groups (e.g., sulfonyl) to reduce ring strain and stabilize intermediates .

- Stepwise Functionalization : Prioritize cyclopropanation early in the synthesis to avoid subsequent ring-opening reactions .

- Microwave-Assisted Synthesis : Accelerate reaction kinetics to favor cyclopropane formation over side products (method extrapolated from analogous systems).

Data Analysis: How can researchers differentiate between cis and trans isomers in spectroscopic datasets?

Answer:

- ¹H NMR Coupling Constants : Trans isomers typically exhibit smaller vicinal coupling constants (J < 5 Hz) due to dihedral angle constraints, while cis isomers show larger values (J > 8 Hz) .

- NOE Experiments : Nuclear Overhauser effects identify spatial proximity of protons in cis configurations .

Advanced: What ecological and toxicological considerations are relevant for disposal of cyclopropane derivatives?

Answer:

- Biodegradability : Assess persistence using OECD 301 tests; cyclopropanes may resist microbial degradation due to ring strain .

- Toxicity Screening : Conduct acute toxicity assays (e.g., Daphnia magna EC₅₀) to determine environmental hazards .

- Waste Neutralization : Treat with oxidizing agents (e.g., KMnO₄) to break down reactive intermediates before disposal .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products